molecular formula C8H13N3O3 B14877598 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol

6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol

Cat. No.: B14877598
M. Wt: 199.21 g/mol
InChI Key: HNNJQUAUJSXIHK-UHFFFAOYSA-N
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Description

6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine ring substituted with a 2,2-dimethoxyethylamino group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol typically involves the reaction of pyridazine derivatives with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available pyridazine precursors. The process may include steps such as nitration, reduction, and substitution reactions to introduce the desired functional groups. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol is unique due to the presence of the 2,2-dimethoxyethylamino group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

3-(2,2-dimethoxyethylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C8H13N3O3/c1-13-8(14-2)5-9-6-3-4-7(12)11-10-6/h3-4,8H,5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

HNNJQUAUJSXIHK-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=NNC(=O)C=C1)OC

Origin of Product

United States

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